scytophycin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

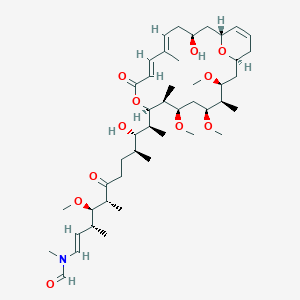

Scytophycin C, also known as this compound, is a useful research compound. Its molecular formula is C45H75NO11 and its molecular weight is 806.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Cytotoxic Effects

Scytophycin C has demonstrated significant cytotoxicity against various human cancer cell lines. Research indicates that it can inhibit cell proliferation effectively, making it a candidate for anticancer drug development. Studies have shown that this compound exhibits potent activity against human carcinoma cell lines such as MDA-MB-435 (melanoma), MDA-MB-231 (breast cancer), and OVCAR3 (ovarian cancer) with documented IC50 values indicating its efficacy .

Antifungal Properties

The antifungal potential of this compound has also been explored. It has been reported to exhibit inhibitory effects against specific fungal strains, suggesting its utility in treating fungal infections. The mechanism of action appears to involve disruption of cellular processes similar to those observed with other known antifungal agents .

Research Applications

Total Synthesis Studies

The total synthesis of this compound has been extensively studied to understand its chemical properties better and to explore synthetic methodologies. Researchers have developed stereoselective synthesis techniques that allow for the construction of its complex structure, which is critical for producing analogs with enhanced biological activity .

Cyanobacterial Metabolomics

Recent studies have utilized untargeted metabolomics to analyze the production of this compound in various culture conditions. Such investigations help elucidate the biosynthetic pathways involved in the production of this compound and identify factors that influence its yield, such as nutrient availability in the growth medium .

Case Studies

Analyse Chemischer Reaktionen

Key Reaction: Catalytic Asymmetric Thioamide-Aldol Reaction

This reaction constructs the stereochemistry of Segment A.

Mechanism :

-

A chiral aldehyde (24 ) reacts with a propionate-derived thioamide (16 ) to form thioamide-aldol adduct 23 .

-

Conditions : Catalytic asymmetric induction with >20:1 diastereoselectivity (syn/anti) and 95% enantiomeric excess (ee) .

Table 1: Thioamide-Aldol Reaction Outcomes

| Parameter | Value |

|---|---|

| Diastereoselectivity | >20:1 (syn/anti) |

| Enantioselectivity | 95% ee |

| Key Intermediate | Thioamide 26 |

Ir-Catalyzed Allylation for Segment A

A pivotal step in Segment A synthesis involves allylation using iridium catalysis:

Optimized Conditions :

-

Catalyst : Ir(III) ligated with Cl, MeO-BIPHEP and a benzoic acid derivative.

-

Solvent : CH2Cl2 (critical for yield improvement).

Table 2: Catalyst Loading vs. Yield

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 5 | 48 | <40 |

| 7.5 | 24 | 74 |

Macrolactonization to Form the 22-Membered Ring

The coupling of Segments A and B is followed by lactonization to form the macrocyclic core:

Key Challenges :

-

Solvent Dependency : CH2Cl2 outperformed THF, yielding 60% vs. <40% .

-

Cyclization Agent : I2 (25 mol%) with allyltrimethylsilane enabled efficient ring closure .

Reaction Pathway :

-

Deprotection of TBS group by HI generated in situ.

-

Methylation of the hydroxy group to yield 30 .

Oxidative Cleavage and Byproduct Formation

Miyashita’s method for oxidative cleavage faced challenges:

-

Original Conditions : OsO4/NaIO4 led to 57% diol yield with tetraol over-oxidation .

-

Alternative Approaches : PEM-polystyrene-supported OsO4 reduced side reactions but slowed the process .

Table 3: Oxidative Cleavage Outcomes

| Method | Yield (%) | Major Byproduct |

|---|---|---|

| OsO4/NaIO4 | 57 | Tetraol |

| PEM-Polystyrene OsO4 | 55 | Minimal |

Terminal Amidation Reaction

The final step introduces the N-methylformamide group:

-

Reagent : Formamide derivatives under mild basic conditions.

Comparative Analysis of Catalyst Systems

Table 4: Catalyst Performance in Allylation

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| Ir/(S)-SEGPHOS + S3 | 4-Cyano-3-nitrobenzoate | 16–20 |

| Ir/Cl, MeO-BIPHEP + Benzoate | Tuned substituents | 74 |

The optimized Ir/Cl, MeO-BIPHEP system significantly enhanced reaction efficiency .

Synthetic Innovations and Challenges

-

Stereochemical Control : Achieved via iterative aldol reactions and asymmetric catalysis .

-

Solvent Effects : CH2Cl2 proved indispensable for cyclization .

-

Over-Oxidation : Addressed through alternative oxidizing agents .

This synthesis framework has informed subsequent work on related macrolides, including leptolyngbyolides and palmyrolide A . The integration of catalytic asymmetric methods and rigorous optimization of reaction conditions underscore the complexity and elegance of this compound’s chemical synthesis.

Eigenschaften

Molekularformel |

C45H75NO11 |

|---|---|

Molekulargewicht |

806.1 g/mol |

IUPAC-Name |

N-[(E,3R,4R,5R,9S,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8S,9R,12E,14E,17S,19R)-17-hydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |

InChI |

InChI=1S/C45H75NO11/c1-28-16-19-35(48)24-36-14-13-15-37(56-36)25-39(52-9)32(5)40(53-10)26-41(54-11)33(6)45(57-42(50)21-17-28)34(7)43(51)29(2)18-20-38(49)31(4)44(55-12)30(3)22-23-46(8)27-47/h13-14,16-17,21-23,27,29-37,39-41,43-45,48,51H,15,18-20,24-26H2,1-12H3/b21-17+,23-22+,28-16+/t29-,30+,31-,32+,33-,34-,35-,36-,37-,39-,40-,41+,43-,44+,45-/m0/s1 |

InChI-Schlüssel |

PNDDYPOQKFXUHY-JOSACIENSA-N |

Isomerische SMILES |

C[C@@H]1[C@H](C[C@@H]2CC=C[C@H](O2)C[C@H](C/C=C(/C=C/C(=O)O[C@@H]([C@H]([C@@H](C[C@@H]1OC)OC)C)[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)OC |

Kanonische SMILES |

CC1C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC(C(C(CC1OC)OC)C)C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC |

Synonyme |

scytophycin C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.